molecular formula C8H9BrO3 B1599776 4-Bromo-2,5-dimethoxy-phenol CAS No. 557757-32-1

4-Bromo-2,5-dimethoxy-phenol

Cat. No.: B1599776
CAS No.: 557757-32-1
M. Wt: 233.06 g/mol
InChI Key: TWVRLQJDDKMDIU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-phenol is an organic compound with the molecular formula C8H9BrO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 4 is replaced by a bromine atom

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxy-phenol typically involves the bromination of 2,5-dimethoxyphenol. One common method is to react 2,5-dimethoxyphenol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

2,5-Dimethoxyphenol+Br2This compound\text{2,5-Dimethoxyphenol} + \text{Br}_2 \rightarrow \text{this compound} 2,5-Dimethoxyphenol+Br2​→this compound

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethoxy-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 2,5-dimethoxyphenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 4-bromo-2,5-dimethoxy-1,4-benzoquinone.

    Reduction: Formation of 2,5-dimethoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,5-dimethoxy-phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activities and interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups, used in psychopharmacology.

    2,5-Dimethoxyphenol: Lacks the bromine atom, resulting in different chemical and biological properties.

    4-Bromo-3,5-dimethoxyphenol: Similar but with different substitution patterns on the benzene ring.

Properties

IUPAC Name

4-bromo-2,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRLQJDDKMDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461286
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557757-32-1
Record name 4-Bromo-2,5-dimethoxy-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXY-PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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